ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyridinone ring, a fluorophenyl group, and an ester group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains an oxadiazole ring, which is a heterocyclic compound, and a pyridinone, which is a derivative of pyridine. The presence of these rings may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the ester group might undergo hydrolysis under acidic or basic conditions, and the oxadiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group might make it somewhat polar, and the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
- Ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate is involved in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and pyridopyridazines, which are crucial in the field of organic chemistry (Elnagdi et al., 1988).
- It's used in the synthesis of new quinazolines as potential antimicrobial agents, showcasing its utility in creating compounds with potential biological activity (Desai et al., 2007).
Application in Synthesis of Antimicrobial Agents
- This compound plays a role in the synthesis of N-substituted derivatives of oxadiazol compounds, which have shown moderate to significant antibacterial activity (Khalid et al., 2016).
- It's involved in the synthesis of 1,2,4-triazoles, which have been evaluated for their antimicrobial activities, further emphasizing its importance in developing new antimicrobial compounds (Bayrak et al., 2009).
Use in Creating Structurally Diverse Compounds
- The compound is utilized in the synthesis of various heterocyclic compounds, including those with potential applications in medicinal chemistry, due to its ability to form complex structures with biological relevance (Kayukova et al., 2018).
- Its use in synthesis technology has been optimized for producing derivatives with potential applications in industry, highlighting its industrial relevance (Qiao-yun, 2012).
Involvement in Asymmetric Synthesis
- This compound has been used in asymmetric synthesis, particularly in the construction of chiral building blocks for alkaloid synthesis, which is critical in the development of pharmaceuticals and natural products (Hirai et al., 1992).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O5/c1-2-33-24(32)16-7-11-18(12-8-16)26-20(30)14-29-13-3-4-19(23(29)31)22-27-21(28-34-22)15-5-9-17(25)10-6-15/h3-13H,2,14H2,1H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMJNDRIPCFJLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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